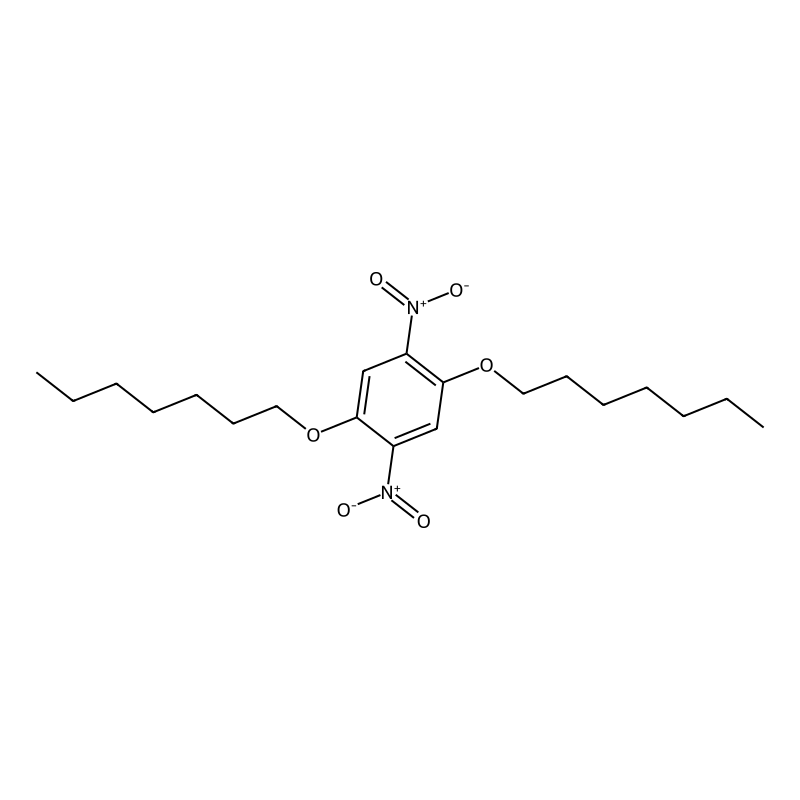1,4-bis(heptyloxy)-2,5-dinitrobenzene

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
1,4-bis(heptyloxy)-2,5-dinitrobenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted at the 1 and 4 positions with heptyloxy groups and at the 2 and 5 positions with nitro groups. This compound is notable for its potential applications in materials science and organic synthesis due to its electronic properties and solubility characteristics.
The synthesis of 1,4-bis(heptyloxy)-2,5-dinitrobenzene typically involves a two-step process:
- Formation of 1,4-di(n-heptyloxy)benzene: This is achieved by reacting hydroquinone with 1-bromo-n-heptane in the presence of a base such as potassium carbonate in dimethylformamide. The reaction yields 1,4-di(n-heptyloxy)benzene, which serves as a precursor for further nitration .
- Nitration: The nitration of 1,4-di(n-heptyloxy)benzene is performed using a mixture of concentrated nitric acid and acetic acid. This process leads to the formation of the desired dinitro compound, yielding a mixture of isomers (primarily the 2,5- and 2,3-dinitro derivatives) depending on reaction conditions .
The synthesis methods for 1,4-bis(heptyloxy)-2,5-dinitrobenzene include:
- Step 1: Synthesis of 1,4-di(n-heptyloxy)benzene:
- Step 2: Nitration:
1,4-bis(heptyloxy)-2,5-dinitrobenzene has potential applications in:
- Materials Science: Due to its unique electronic properties.
- Organic Synthesis: As a precursor for various organic compounds and ligands for coordination chemistry.
- Pharmaceuticals: Potential use in drug development due to its structural characteristics.
Similar compounds include:
- 1,4-di(n-butoxy)-2,5-dinitrobenzene
- 1,4-di(n-octoxy)-2,5-dinitrobenzene
- 2-nitro-4-heptyloxyaniline
Comparison Table
The uniqueness of 1,4-bis(heptyloxy)-2,5-dinitrobenzene lies in its specific arrangement of substituents which influences both its physical properties and potential applications in various fields.








